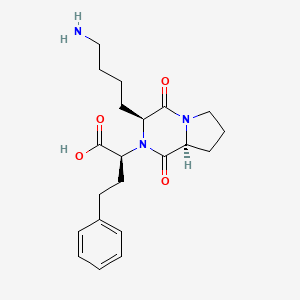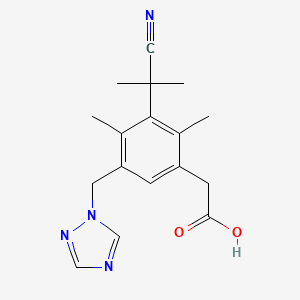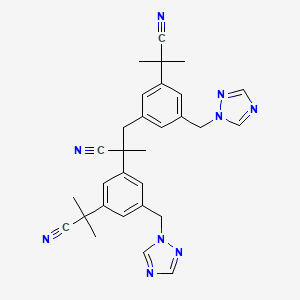
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is a compound used in the synthesis of N4-alkyl-5-azacytidines as mutagenic agents . It can be obtained from 5-Aza-2’-deoxy Cytidine, which can be used as a cancer treatment, particularly to inhibit the growth of pancreatic endocrine tumor cell lines .
Synthesis Analysis
D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is synthesized from 5-Aza-2’-deoxy Cytidine . It is used in the synthesis of N4-alkyl-5-azacytidines, which are known to be mutagenic agents .Molecular Structure Analysis
The molecule contains a total of 29 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . It has 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Scientific Research Applications
Chemical Stability and Decomposition
D-2'-Deoxyribofuranosyl-3-guanylurea, as a decomposition product of decitabine, has been extensively studied for its chemical stability. In alkaline solutions, it undergoes a reversible decomposition process, forming various intermediates and byproducts (Lin, Momparler, & Rivard, 1981). The characterization of these decomposition products is crucial for understanding the pharmacokinetics and clinical development of related drugs like decitabine (Liu et al., 2006).
Environmental Impact and Biodegradation
Studies have identified the presence of guanylurea, a related compound, in wastewater and its accumulation due to poor biodegradation. For instance, the microbial degradation of guanylurea was explored using Pseudomonas mendocina, offering insights into potential bioremediation strategies (Tassoulas et al., 2021).
Thermal Decomposition Analysis
The thermal decomposition behavior of N-guanylurea-dinitramide (GUDN), a compound structurally related to D-2'-Deoxyribofuranosyl-3-guanylurea, has been investigated using various methods like theoretical simulations and mass spectrometry. This research is significant for understanding the safety and stability of materials in practical applications (Jiang et al., 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture) can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the protection of the hydroxyl group on the ribose sugar, the conversion of the ribose to a glycosyl donor, the coupling of the glycosyl donor with guanylurea, and the deprotection of the final product. The alpha/beta mixture can be obtained through the use of different protecting groups and reaction conditions.", "Starting Materials": [ "2'-Deoxyribose", "Guanine", "Urea", "Triethylorthoformate", "Methanesulfonic acid", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Pyridine", "Methanol", "Ethanol" ], "Reaction": [ "Protection of 2'-Deoxyribose hydroxyl group using triethylorthoformate and methanesulfonic acid", "Conversion of protected 2'-Deoxyribose to glycosyl donor using triethylamine and acetic anhydride", "Coupling of glycosyl donor with guanine and urea in the presence of pyridine and dimethylformamide", "Deprotection of final product using methanol and ethanol" ] } | |
CAS No. |
570410-72-9 |
Molecular Formula |
C7H14N4O4 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[(4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4-,5?/m1/s1 |
InChI Key |
VGUQMXPKKFTIJO-ZZKAVYKESA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC1NC(=O)N=C(N)N)CO)O |
SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Canonical SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Appearance |
Pale Beige Solid |
melting_point |
61-63°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
phosphoryl]acetic acid](/img/structure/B601002.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)



